molecular formula C6H5BrOS B186591 3-Bromo-5-methylthiophene-2-carbaldehyde CAS No. 36155-82-5

3-Bromo-5-methylthiophene-2-carbaldehyde

Cat. No. B186591
Key on ui cas rn: 36155-82-5
M. Wt: 205.07 g/mol
InChI Key: ZKIPMYBKNJQSKR-UHFFFAOYSA-N
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Patent
US08394836B2

Procedure details

The title compound was prepared by the method of Preparation 7a using 3-bromo-5-methylthiophene-2-carbaldehyde and pyridine-2-sulfinate sodium salt.
[Compound]
Name
7a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[C:5]([CH3:7])[S:4][C:3]=1[CH:8]=[O:9].[Na+].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17]([O-:19])=[O:18]>>[CH3:7][C:5]1[S:4][C:3]([CH:8]=[O:9])=[C:2]([S:17]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][N:11]=2)(=[O:19])=[O:18])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
7a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC(=C1)C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].N1=C(C=CC=C1)S(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(S1)C=O)S(=O)(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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